2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,2-dimethyl-4H-[1,4]oxazino[3,2-c]quinolin-3-one |
InChI |
InChI=1S/C13H12N2O2/c1-13(2)12(16)15-10-7-14-9-6-4-3-5-8(9)11(10)17-13/h3-7H,1-2H3,(H,15,16) |
InChI Key |
OHEVBAQLYPIJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C3=CC=CC=C3N=C2)C |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Precursors
One of the most common approaches involves cyclization of suitably substituted quinoline derivatives with heteroatoms to form the fused oxazino ring system. This method typically employs nucleophilic substitution and intramolecular cyclization under controlled conditions.
- Starting from 2-aminophenol derivatives or quinoline precursors bearing suitable functional groups.
- Reaction with chloroacetamides or related electrophiles to introduce the oxazino moiety.
- Cyclization facilitated by bases such as potassium carbonate or sodium hydride.
2-Aminophenol derivative + Chloroacetamide → Cyclization under reflux → 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one
- The cyclization often proceeds with high yields (~70-85%) under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Use of microwave irradiation has been reported to significantly reduce reaction times and improve yields.
Multistep Synthesis via Quinoline Derivatives
Another well-documented pathway involves initial synthesis of quinoline derivatives followed by heterocyclic ring closure to incorporate the oxazino ring.
- Synthesis of 2-substituted quinoline intermediates via Skraup or Conrad-Limpach methods.
- Functionalization at the 3-position with amino or hydroxyl groups.
- Cyclization using acyl chlorides or isocyanates to form the oxazino ring.
- Condensation of 2-aminobenzophenone with ethyl acetoacetate to generate quinoline core.
- Subsequent reaction with methyl chloroformate or related reagents to introduce the oxazino ring.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoline core synthesis | Skraup reaction | Acidic, reflux | 65-75 | |
| Oxazino ring closure | Chloroformate derivatives | Reflux, base | 70-85 |
Oxidative Cyclization and Ring Closure
Oxidative cyclization methods utilize oxidants such as selenium dioxide or ceric ammonium nitrate (CAN) to facilitate ring closure, especially in the synthesis of fused heterocycles like oxazinoquinolines.
- Starting from 2,3-dihydroquinolines or related precursors.
- Oxidation induces formation of the oxazino ring via intramolecular cyclization.
- Oxidation of methylated quinoline derivatives with selenium dioxide yields the corresponding fused heterocycle.
| Starting Material | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl quinoline derivatives | Selenium dioxide | Reflux in ethanol | 60-75 |
Cycloaddition Strategies
Recent advances include cycloaddition reactions, such as [4+1] or [3+2] cycloadditions, to construct the fused heterocyclic system efficiently.
- Cycloaddition of 2-oxoquinoline derivatives with isocyanides or alkynes under oxidative conditions to form the target compound.
Data Summary:
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-oxoquinoline + isocyanide | Ceric ammonium nitrate (CAN) | Room temperature, inert atmosphere | 50-65 |
Photochemical and Radical-Mediated Routes
Photochemical methods, including UV irradiation, induce rearrangements and ring formations, often leading to the formation of oxazino derivatives with moderate to good yields.
- Photochemical irradiation of 2-(N,N-diethylcarbamoyl)-quinoline derivatives leading to cyclized oxazino compounds via hydrogen abstraction and ring closure.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Cyclization of aminophenol derivatives | 2-Aminophenol derivatives | Chloroacetamides | Reflux in DMF | 70-85 | High yield, straightforward |
| Quinoline core synthesis + heterocyclization | 2-Aminobenzophenone | Ethyl acetoacetate, acyl chlorides | Reflux, microwave | 65-85 | Versatile, adaptable |
| Oxidative cyclization | 2,3-Dihydroquinolines | Selenium dioxide, CAN | Reflux, room temp | 60-75 | Selective, mild conditions |
| Cycloaddition | 2-oxoquinoline derivatives | Isocyanides, alkynes | Oxidative conditions | 50-65 | Efficient for fused heterocycles |
| Photochemical rearrangement | Quinoline derivatives | UV light | Ambient | Variable | Unique rearrangements |
Chemical Reactions Analysis
Cyclocondensation Reactions
The oxazine nitrogen and adjacent carbons participate in cyclocondensation reactions to form fused heterocycles. For example:
-
Reaction with thionyl chloride converts hydrazone intermediates into sulfur-containing annulated products like 4H- thiatriazolo[4,5-c] benzoxazine derivatives .
-
Hydroxylamine hydrochloride facilitates the formation of oxadiazolo benzoxazines via oxime intermediates .
Key conditions :
| Reagent | Product | Yield |
|---|---|---|
| Thionyl chloride | Thiatriazolo-fused system | 45–58% |
| Hydroxylamine | Oxadiazolo-fused system | ~45% |
Catalytic Annulation Reactions
Silver and rhodium catalysts enable annulation reactions:
-
AgNO₃-catalyzed one-pot synthesis forms dihydrobenzooxazino isoquinoline derivatives via imine intermediates and π-Ag coordination .
-
Rhodium(II) octanoate promotes [3+3]-annulation with vinyl diazoacetates, yielding bicyclic lactams .
Solvent optimization for Rh-catalyzed annulation :
| Solvent | Catalyst Loading (equiv.) | Yield of 3a |
|---|---|---|
| THF | 0.02 | 85% |
| Et₂O | 0.02 | 65% |
| CH₂Cl₂ | 0.02 | 31% |
Electrophilic Substitution
The quinoline ring undergoes nitration and halogenation :
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 6- or 8-position of the quinoline ring .
-
Bromination with NBS yields brominated derivatives for further functionalization .
Example : Nitration of 2-methyl-4H-chromeno[3,4-d]oxazol-4-one yields 6-nitro and 8-nitro isomers .
Oxidation and Ring Expansion
-
m-Chloroperbenzoic acid (mCPBA) oxidizes pyrrolo[3,2,1-ij]quinoline-1,2-diones to oxazinoquinoline-1,3-diones .
-
Ceric ammonium nitrate (CAN) mediates oxidative cycloadditions with alkynes, forming furan-fused systems .
Reaction pathway :
Multi-Component Reactions
Iodine-catalyzed three-component reactions assemble complex heterocycles:
-
2-Methyl-4H-chromeno[3,4-d]oxazol-4-one reacts with aldehydes and amines under microwave irradiation to form pyrano[3,2-f]quinolin-4-ones .
Representative product :
Functional Group Transformations
-
Reduction : Hydrogenation of nitro groups (Pd/C, H₂) yields amino derivatives for further coupling .
-
Alkylation : Phase-transfer catalysis with 1,4-dibromo-2-methyl-2-butene introduces propenyl groups .
Biological Activity Modulation
While not a direct chemical reaction, structural modifications enhance bioactivity:
Scientific Research Applications
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-[1,3]Oxazino[5,6-f]quinolin-3(2H)-one ()
- Structure: Features a [1,3]oxazine ring fused to the quinoline core at positions 5,6-f, with an 8-methyl and 1-phenyl substituent.
- Key Differences: The [1,3]-oxazine fusion alters the ring strain and electronic distribution compared to the [1,4]-oxazine system in the target compound.
- Synthesis: Prepared via reflux of 2-methylquinolin-5-ol, urea, and acetophenone in ethanol, highlighting the role of substituents in directing regioselectivity .
2H-[1,4]Thiazino[3,2-h]quinolin-3(4H)-one ()
- Structure: Replaces the oxygen atom in the oxazine ring with sulfur, forming a thiazine moiety fused to quinoline.
- This compound’s synthesis via polyphosphoric acid-mediated cyclization underscores the utility of harsh conditions for sulfur-containing heterocycles .
Dihydroquinolin-4(1H)-ones ()
- Structure: Non-fused dihydroquinoline derivatives with substituents like chloro and methyl groups.
- Key Differences: Lack of fused oxazine/thiazine rings reduces conformational rigidity, which may lower metabolic stability compared to bicyclic systems. These compounds are synthesized via microwave-assisted isomerization of 2′-aminochalcones, emphasizing efficiency gains over traditional methods .
Substituent Effects and Pharmacological Relevance
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one ()
- Structure : Contains a fluoro substituent and a piperazinyl group, common in bioactive molecules.
- Key Differences: The fluorine atom enhances bioavailability via increased lipophilicity and metabolic resistance, while the piperazine moiety improves solubility and target engagement. Such modifications highlight the adaptability of oxazinoquinolinones for drug design .
Pyrazole- and Diazepine-Functionalized Quinolones ()
- Structure: Quinolones with pyrazole () or diazepine () substituents.
- Key Differences: The pyrazole ring introduces hydrogen-bonding capability, while the diazepine substituent adds conformational flexibility. These features contrast with the rigid oxazinoquinolinone scaffold, suggesting divergent pharmacological profiles. For example, diazepine-containing derivatives exhibit antimicrobial activity, as evidenced by IR and NMR data correlating carbonyl and NH groups with bioactivity .
Physicochemical and Spectral Properties
Biological Activity
The compound 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is a member of the oxazinoquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one typically involves multi-step reactions that incorporate various starting materials and reagents. Recent studies have highlighted several synthetic pathways that yield high purity and yield of this compound. For instance, one approach utilizes a one-pot reaction involving isoquinoline derivatives and dimethyl acetylenedicarboxylate, leading to efficient formation of oxazinoquinoline structures .
Antimicrobial Activity
Research indicates that compounds similar to 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one exhibit significant antimicrobial properties. A study on related oxoquinolizine derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, these compounds demonstrated effectiveness against quinolone-resistant strains such as MRSA .
| Compound | Activity Against | Reference |
|---|---|---|
| 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one | Antibacterial (Gram-positive and Gram-negative) | |
| Oxoquinolizines | Antibacterial (including MRSA) |
Anticancer Activity
The anticancer potential of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has been explored through various in vitro studies. These studies have shown that related compounds can inhibit tumor cell growth in several cancer lines including breast cancer (MCF-7) and cervical cancer (HeLa). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of oxazinoquinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the quinoline ring can enhance potency and selectivity towards various biological targets. For example, the introduction of different substituents has been shown to significantly affect the anticancer and antimicrobial efficacy of these compounds .
Case Studies
Several case studies have documented the efficacy of oxazinoquinoline derivatives in clinical settings:
- Antibacterial Efficacy : A clinical trial evaluating a series of oxoquinolizine derivatives demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin.
- Cancer Treatment : In preclinical models, compounds derived from the oxazinoquinoline family were shown to reduce tumor size significantly in xenograft models of breast cancer.
Q & A
Q. What synthetic strategies are commonly employed for 2,2-dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one?
Retrosynthetic analysis suggests using heterocyclic precursors such as substituted amines, anthranilic acid derivatives, and cyclization agents (e.g., acetic anhydride or benzoyl chloride). For example, fused oxazinoquinoline scaffolds can be synthesized via 1,4-dipolar cycloaddition reactions involving quinoline intermediates and carbonyl compounds . Key intermediates include anthranilic acid derivatives, which undergo condensation and cyclization under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on 1H/13C NMR for structural elucidation (e.g., verifying methyl groups at C2 and ketone at C3), IR spectroscopy to confirm lactam carbonyl stretches (~1680–1720 cm⁻¹), and ESI-MS for molecular ion validation. Discrepancies between calculated and experimental NMR data should be resolved via 2D NMR (e.g., HSQC, HMBC) .
Q. What intermediates are pivotal in its synthesis?
Primary intermediates include substituted quinoline precursors (e.g., 3-hydroxyquinoline derivatives) and oxazine-forming agents like dimethyl acetylenedicarboxylate (DMAD). For example, cyclization of 3-aminoquinoline with dimethyl carbonate under acidic conditions yields the oxazinoquinoline core .
Advanced Research Questions
Q. How can low yields in cyclization steps (e.g., <30%) be optimized?
Yield improvements require tuning reaction parameters:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states .
- Temperature control : Gradual heating (e.g., 80–120°C) avoids side reactions like decomposition .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to direct regioselectivity .
Q. How are computational methods applied to resolve spectral contradictions?
Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes. For instance, B3LYP/6-31G(d) optimizes molecular geometry, and gauge-including atomic orbital (GIAO) methods simulate NMR spectra. Discrepancies >0.5 ppm in 13C NMR suggest misassigned stereochemistry or impurities .
Q. What strategies validate the biological relevance of structural analogs?
- SAR studies : Modify substituents at C2 (methyl groups) and C7 (halogens) to assess antimicrobial or anticancer activity. For example, fluorination at C7 enhances lipophilicity and target binding .
- In silico docking : Use AutoDock Vina to predict interactions with targets like acetylcholinesterase or Mycobacterium tuberculosis enzymes .
Q. How to address regioselectivity challenges in multi-step syntheses?
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while prolonged heating favors thermodynamic stability (e.g., para-substitution) .
- Directing groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution .
Data Contradiction Analysis
Q. How to resolve conflicting melting points or spectral data across studies?
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1% .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of structure and stereochemistry .
- Batch variability : Compare synthetic routes (e.g., solvent, catalyst) to identify inconsistencies .
Q. What methodologies ensure batch-to-batch reproducibility?
- Strict reaction monitoring : In-line FTIR tracks intermediate formation.
- Standardized workup : Use silica gel chromatography (hexane/ethyl acetate) for consistent purification .
Experimental Design Tables
Q. Table 1. Key Reaction Conditions for Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | ↑ Yield by 20% |
| Catalyst (ZnCl₂) | 10 mol% | ↑ Rate by 2× |
| Solvent (DMF) | Anhydrous, 0.5 M | Prevents hydrolysis |
Q. Table 2. Spectral Benchmarks
| Technique | Expected Data | Common Pitfalls |
|---|---|---|
| 1H NMR (CDCl₃) | δ 1.50 (s, 6H, C2-CH₃) | Solvent peaks at δ 7.26 |
| ESI-MS | [M+H]⁺ = 285.1 | Adducts (e.g., Na⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
